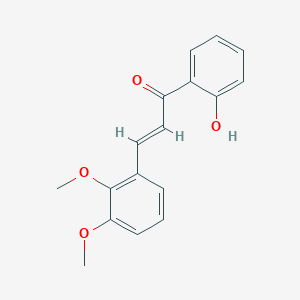

2,3-二甲氧基-2'-羟基查耳酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is an organic compound with the molecular formula C17H16O4 . It appears as a yellow shining powder . It is soluble in chloroform .

Synthesis Analysis

DMHC can be synthesized via Claisen–Schmidt condensation of 2-hydroxy-acetophenones with appropriately substituted benzaldehydes in basic conditions . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis

The molecular weight of DMHC is 284.31 . The SMILES string representation of DMHC isCOc1cccc(\\C=C\\C(=O)c2ccccc2O)c1OC . Chemical Reactions Analysis

DMHC is a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives . It can also be used in the synthesis of (E)-chalcones [(E)-1,3-diarylprop-2-en-1-ones] .Physical And Chemical Properties Analysis

DMHC is a solid compound . It has a molecular weight of 284.31 . It is soluble in chloroform .科学研究应用

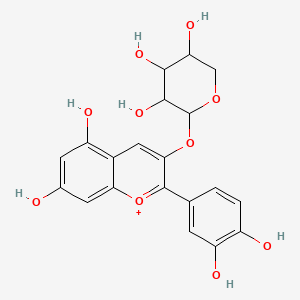

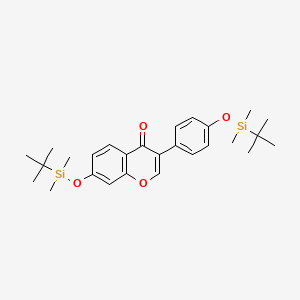

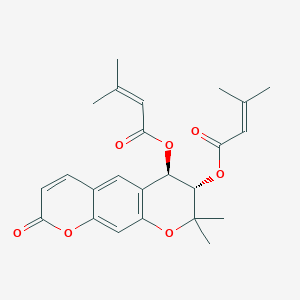

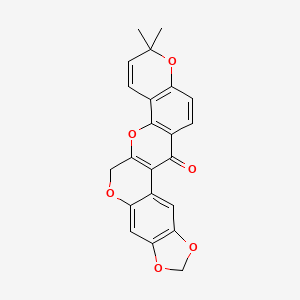

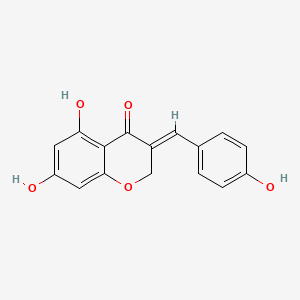

黄酮和黄烷酮的合成

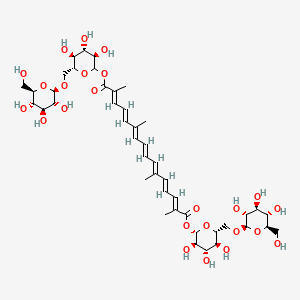

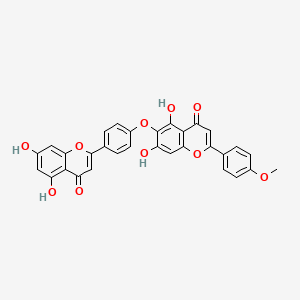

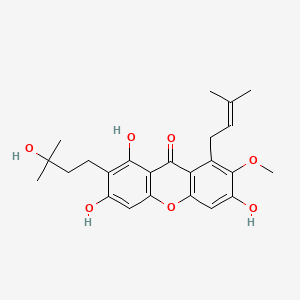

2,3-二甲氧基-2'-羟基查耳酮可用作黄酮和黄烷酮合成中的中间体 {svg_1}. 这些化合物是各种药用植物产生的广泛存在的天然类黄酮,以及它们的合成衍生物 {svg_2}. 它们表现出各种生物活性,例如抗炎、抗癌、神经保护和雌激素相关功能 {svg_3}.

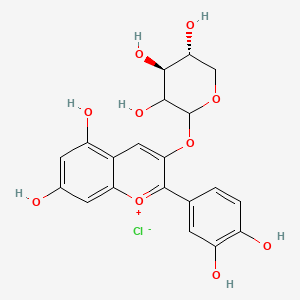

抗菌剂

2,3-二甲氧基-2'-羟基查耳酮可用于合成新的黄烷酮和查耳酮衍生物作为抗菌剂 {svg_4}. 这在抗生素耐药性不断增加的背景下尤为重要。

自由基清除剂

已发现2'-羟基查耳酮与氧氯化钒的复合物是一种高效的自由基清除剂 {svg_5}. 该特性在氧化应激的背景下很重要,氧化应激与包括癌症和神经退行性疾病在内的各种疾病有关。

化学结构单元

2,3-二甲氧基-2'-羟基查耳酮是各种化学合成中使用的结构单元 {svg_6}. 这使其成为有机化学领域中的一种宝贵化合物。

研究与开发

2,3-二甲氧基-2'-羟基查耳酮可从化学供应商处购买 {svg_7}, 表明其在各个科学领域的研发中的应用。

绿色化学方法

使用2,3-二甲氧基-2'-羟基查耳酮合成新的黄烷酮和查耳酮衍生物作为抗菌剂代表了一种绿色化学方法 {svg_8}. 这在可持续和环保的化学工艺背景下很重要。

作用机制

Target of Action

The primary target of 2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

DMHC interacts with its targets by inhibiting the activation of NF-κB . In addition, DMHC induces the expression of heme oxygenase-1 (HO-1) , as well as the activation of NRF2 . These interactions result in significant changes in the cellular environment, including the suppression of TNF-α-induced ICAM-1 expression .

Biochemical Pathways

DMHC affects the NF-κB signaling pathway , which plays a crucial role in immune and inflammatory responses . By inhibiting NF-κB activation, DMHC can suppress the expression of various genes involved in inflammation, including ICAM-1 . The induction of HO-1 expression by DMHC further modulates these pathways, contributing to its anti-inflammatory effects .

Result of Action

The result of DMHC’s action is the suppression of TNF-α-induced ICAM-1 expression and the reduction of monocyte adhesiveness . This can have significant effects at the molecular and cellular levels, potentially reducing inflammation and immune responses .

安全和危害

属性

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34000-33-4 |

Source

|

| Record name | 2,3-Dimethoxy-2′-hydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF3CDH5PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?

A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:

Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?

A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)